molecular formula C10H11N3S B1347465 N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine CAS No. 91265-79-1

N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine

Cat. No. B1347465
CAS RN: 91265-79-1
M. Wt: 205.28 g/mol
InChI Key: UPXFLEWVKLVYFV-UHFFFAOYSA-N
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Description

“N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine” is a compound that contains a 1,3,4-thiadiazole moiety . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . Several modifications have been done in the 1,3,4-thiadiazole moiety which showed good potency as anticonvulsant agents which are highly effective and have less toxicity .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole compounds involves linking the chitosan with the synthesized 1,3,4-thiadiazole compounds . They were characterized using 1H, 13C-NMR, FT-IR, TGA, Elemental analysis, Mass spectrum, and UV–vis spectrophotometer .


Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . This scaffold derivatives possess a wide range of biological activities .


Chemical Reactions Analysis

The chemical reactions of 1,3,4-thiadiazole compounds involve the formation of charge transfer complexes with other compounds . Also, the electrophilic activation of nitroalkanes in the presence of polyphosphoric acid has been discovered .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine” are not explicitly mentioned in the search results. However, similar compounds like 2-Amino-1,3,4-thiadiazole have a melting point of 188-191 °C (dec.) (lit.) and are soluble in water .

Mechanism of Action

Safety and Hazards

The safety and hazards of “N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine” are not explicitly mentioned in the search results. However, similar compounds like 2-Amino-1,3,4-thiadiazole have hazard classifications of Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 .

Future Directions

The future directions of “N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine” and similar compounds could involve further exploration of their biological activities and potential applications in various fields. For instance, 1,3,4-thiadiazole compounds have been found to have a broad range of biological activities, making them promising candidates for drug development . Further research could also focus on optimizing the synthesis process and investigating the properties of these compounds in more detail.

properties

IUPAC Name

N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c1-2-11-10-13-12-9(14-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXFLEWVKLVYFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NN=C(S1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355471
Record name N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine

CAS RN

91265-79-1
Record name N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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